CID 81098
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Description
CID 81098 is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Cisapride primarily targets the serotonin 5-HT4 receptors . These receptors play a crucial role in the gastrointestinal tract, where they modulate the release of neurotransmitters and influence the motility of the gut .
Mode of Action
Cisapride acts as a selective serotonin agonist on the 5-HT4 receptor subtype . By binding to these receptors, it stimulates the release of acetylcholine, a neurotransmitter that acts on muscarinic receptors . This interaction enhances the motility of the upper gastrointestinal tract, thereby relieving constipation-like symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Cisapride involves the serotonin (5-HT4) receptors and the subsequent release of acetylcholine . The activation of these receptors leads to an increase in the release of acetylcholine in the enteric nervous system . This, in turn, stimulates gut motility and aids in the digestion process.
Pharmacokinetics
The pharmacokinetic properties of Cisapride include a bioavailability of 30-40% and a protein binding capacity of 97.5% . It is metabolized in the liver by the CYP3A4 enzyme and in the intestine . The elimination half-life of Cisapride is approximately 10 hours, and it is excreted via the kidneys and the bile duct .
Result of Action
The primary result of Cisapride’s action is an increase in gastrointestinal motility . This can help alleviate symptoms of conditions like GERD and diabetic gastroparesis, where slowed or impaired gut motility is a problem .
properties
IUPAC Name |
2,6-dimethyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFHLJKWYIJISA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.